molecular formula C17H28O2S B14367799 {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene CAS No. 92573-67-6

{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene

Katalognummer: B14367799
CAS-Nummer: 92573-67-6
Molekulargewicht: 296.5 g/mol
InChI-Schlüssel: NTYIZAHPXFJOCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene is an organic compound with the molecular formula C17H28O2S It is characterized by the presence of a benzene ring substituted with a methoxy group, an octyloxy group, and a sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene typically involves the reaction of 1-methoxy-2-(octyloxy)ethanol with a thiol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl group. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest that it may have applications in the treatment of diseases involving oxidative stress and inflammation .

Industry

In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique properties enhance the performance and stability of these products .

Wirkmechanismus

The mechanism of action of {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the methoxy and octyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene stands out due to its optimal balance of hydrophilic and lipophilic properties, making it more versatile in various applications compared to its homologs. The octyloxy group provides a unique combination of stability and reactivity, enhancing its performance in both chemical and biological systems .

Eigenschaften

CAS-Nummer

92573-67-6

Molekularformel

C17H28O2S

Molekulargewicht

296.5 g/mol

IUPAC-Name

(1-methoxy-2-octoxyethyl)sulfanylbenzene

InChI

InChI=1S/C17H28O2S/c1-3-4-5-6-7-11-14-19-15-17(18-2)20-16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14-15H2,1-2H3

InChI-Schlüssel

NTYIZAHPXFJOCM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOCC(OC)SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.